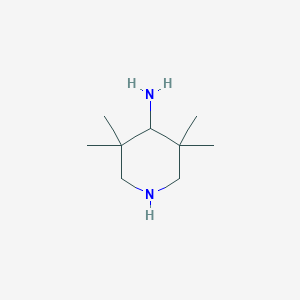

3,3,5,5-Tetramethylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

3,3,5,5-tetramethylpiperidin-4-amine |

InChI |

InChI=1S/C9H20N2/c1-8(2)5-11-6-9(3,4)7(8)10/h7,11H,5-6,10H2,1-4H3 |

InChI Key |

ZQSAMGRSVRALFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC(C1N)(C)C)C |

Origin of Product |

United States |

Historical Trajectory and Foundational Significance of Piperidine Systems

The journey into the world of piperidine (B6355638) systems began in 1848 when German chemist Carl Ludwig Reichenbach first isolated piperidine from pepper oil. biosynce.com This discovery was a significant milestone in the early days of organic chemistry, laying the groundwork for extensive research into its properties and applications. biosynce.com Piperidine, a six-membered heterocycle with five carbon atoms and one nitrogen atom, quickly became recognized for its versatility. biosynce.comnih.gov Its derivatives have since become crucial building blocks in the synthesis of a vast array of compounds, particularly in the pharmaceutical industry. nih.govencyclopedia.pub

Distinctive Structural Features and Research Impetus for 3,3,5,5 Tetramethylpiperidin 4 Amine

3,3,5,5-Tetramethylpiperidin-4-amine, a derivative of piperidine (B6355638), possesses a unique molecular structure that has garnered significant interest from the research community. Its key feature is the piperidine ring substituted with four methyl groups at the 3 and 5 positions and an amine group at the 4 position. This specific arrangement of bulky methyl groups introduces steric hindrance, which can influence its reactivity and binding properties in chemical reactions.

The presence of both a secondary amine within the piperidine ring and a primary amine group at the 4-position makes it a diamine with distinct reactive sites. This dual functionality allows for a wide range of chemical modifications and applications. The synthesis of this compound is often achieved through the reductive amination of 2,2,6,6-tetramethyl-4-piperidone. wikipedia.org

The structural characteristics of this compound make it a valuable intermediate in the synthesis of more complex molecules. evitachem.com For instance, it is a key precursor in the preparation of Bobbitt's salt, a powerful oxidizing agent used in organic synthesis. wikipedia.org

Scope and Interdisciplinary Relevance of Academic Inquiry into 3,3,5,5 Tetramethylpiperidin 4 Amine

Preparative Routes to the Core Tetramethylpiperidin-4-amine Scaffold

The formation of the fundamental this compound structure is primarily achieved through two main synthetic pathways: reductive amination of a piperidin-4-one precursor and synthesis from triacetonamine (B117949) and its analogs.

A prevalent and direct method for preparing this compound involves the reductive amination of 2,2,6,6-tetramethylpiperidin-4-one. wikipedia.org This one-step process is typically conducted by treating the ketone with ammonia (B1221849) and hydrogen gas. wikipedia.org The reaction transforms the ketone group at the 4-position directly into a primary amine. wikipedia.org

The general reaction is as follows: OC(CH₂C(CH₃)₂)₂NH + NH₃ + H₂ → H₂NCH(CH₂C(CH₃)₂)₂NH + H₂O wikipedia.org

This method is notable for its efficiency in producing the desired diamine, which serves as a vital intermediate in the synthesis of other compounds, such as Bobbitt's salt, an oxidizing agent. wikipedia.org The process can be carried out continuously in a reactor with multiple layers, each containing a catalyst with varying concentrations of elements from the 4th to 6th periods of subgroup VIII, which can improve yield and reduce costs. google.com

Alternative reductive amination approaches have been explored for related polyhydroxypiperidines, utilizing reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of molecular sieves and acetic acid. chim.it While not directly applied to the parent this compound in the provided sources, these methods highlight the versatility of reductive amination in synthesizing substituted piperidine (B6355638) structures. chim.it

Triacetonamine (2,2,6,6-tetramethylpiperidin-4-one) is a key starting material for the synthesis of this compound. google.comresearchgate.netwikipedia.org Triacetonamine itself is synthesized through a poly-aldol condensation of acetone (B3395972) with ammonia, often catalyzed by calcium chloride. wikipedia.org

The synthesis of this compound from triacetonamine can proceed through a two-step process. google.com First, the ketone is reacted with ammonia to form the corresponding imine, 2,2,6,6-tetramethyl-4-piperidinimine. This reaction can be catalyzed by solid acidic catalysts like aluminum hydrosilicates (bentonite or montmorillonite) or aluminum silicates (zeolite, mordenite, or erionite). google.com The resulting imine is then hydrogenated in a second step using a suitable hydrogenation catalyst to yield the final amine product. google.com This two-stage approach offers an alternative to the direct, one-pot reductive amination. google.com

Industrial processes have been developed to optimize this conversion, focusing on factors like catalyst stability and reaction conditions. For example, processes have been described that operate at temperatures between 20 and 150°C and pressures from 15 to 500 bar. google.com

Functionalization and Derivatization Approaches for this compound

The versatility of this compound as a chemical building block is demonstrated by the various functionalization and derivatization strategies employed to create a wide range of advanced materials with specific properties.

The secondary amine of the piperidine ring in this compound and its precursors can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: Introducing alkyl groups to the nitrogen atom of the piperidine ring can be challenging due to steric hindrance. arkat-usa.orgresearchgate.net Direct alkylation of the parent ketone, triacetonamine, with less reactive alkyl halides gives low yields. arkat-usa.orgresearchgate.net However, more reactive halides like allyl bromide and benzyl (B1604629) bromide have been used successfully, albeit with modest results. arkat-usa.orgresearchgate.net Alternative strategies involve the N-alkylation of the corresponding alcohol, 2,2,6,6-tetramethylpiperidin-4-ol, followed by oxidation to the ketone. arkat-usa.orgresearchgate.net For the amine itself, N-alkylation can be a useful tool in medicinal chemistry to modify the properties of bioactive molecules. monash.edu

N-Acylation: The amino group at the 4-position can be acylated to form amides. For instance, the synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl involves the protection of the primary amino groups through acylation. researchgate.net This reaction is a common strategy to temporarily mask the reactivity of the amine during subsequent transformations.

A variety of N-alkylated and N-acylated derivatives have been synthesized for different applications, including their use as ligands for receptors in biological systems. nih.govresearchgate.net

Functionalization of the carbon atoms of the piperidine ring, other than the nitrogen-adjacent positions, allows for the introduction of diverse functionalities and the creation of more complex molecular architectures.

One approach involves the synthesis of derivatives with substituents at the 3-position of the piperidine ring. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide precursor. researchgate.net

Another strategy focuses on the direct functionalization of C-H bonds. While challenging, methods for the C-H functionalization of related heterocyclic systems are being developed, which could provide new avenues for modifying the piperidine scaffold. nih.govthieme-connect.deyoutube.com For instance, a two-step method for the functionalization of the C-H bond adjacent to an amino group in tetrahydropyridopyrimidines has been reported, highlighting the potential for such transformations. nih.gov

The synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl demonstrates a multi-step sequence to introduce a second amino group onto the piperidine ring at the 3-position, starting from 4-hydroxyimino-2,2,6,6-tetramethyl-3-chloropiperidine-1-oxyl. researchgate.net

The incorporation of this compound moieties into polymeric and macromolecular structures is a key strategy for developing effective Hindered Amine Light Stabilizers (HALS). google.comresearchgate.netsypolychemical.com These stabilizers protect polymers from degradation caused by exposure to light and heat. researchgate.net

The synthesis of these polymeric HALS often involves the reaction of this compound or its derivatives with other monomers or reactive polymers. The tetramethylpiperidine (B8510282) unit acts as a radical scavenger, interrupting the degradation process. researchgate.net

The development of reactive or polymer-bound stabilizers is an area of ongoing research, aiming to improve the long-term performance and reduce the migration of the stabilizer from the polymer matrix. researchgate.net Poly(oxyalkylene)polyamines, for example, can be converted to secondary amines through reductive amination, a reaction that could be adapted for the synthesis of polymeric HALS.

Stereoselective and Enantioselective Synthesis of this compound Analogues

The synthesis of specific stereoisomers of piperidine analogues is crucial, as different enantiomers or diastereomers of a compound can exhibit markedly different biological activities. For sterically hindered structures like this compound analogues, achieving high stereoselectivity presents a significant synthetic challenge. Researchers have developed several strategies to control the three-dimensional arrangement of atoms in these complex molecules.

A key strategy involves the diastereoselective reduction of a prochiral ketone or imine precursor. For instance, the synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol, a structurally related compound with a similar tetramethyl substitution pattern, was achieved with high diastereoselectivity (~98:2 dr) using a ketoreductase (KRED) biocatalyst. nih.gov This enzymatic approach evolved from a less selective stoichiometric oxime reduction, demonstrating the power of biocatalysis in achieving high stereocontrol in the synthesis of sterically demanding synthons. nih.gov This method highlights a potential pathway for producing trans-configured analogues of this compound.

Another powerful method is the regioselective and stereospecific ring-opening of epoxides. A facile approach has been described for the preparation of cis-3-methyl-4-aminopiperidine derivatives, which involves the regioselective opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net This method provides a reliable route to cis-3,4-amino alcohol structures within the piperidine ring. This strategy could be adapted for tetramethyl-substituted epoxides to generate specific diastereomers.

Furthermore, asymmetric catalysis provides a direct route to enantiomerically enriched piperidine precursors. The enantioselective Strecker synthesis, for example, uses a chiral bicyclic guanidine (B92328) as a catalyst to produce chiral α-amino nitriles from N-benzhydryl imines and HCN. nih.gov Such methods, which set the stereochemistry early in the synthetic sequence, are highly valuable. While not directly applied to the tetramethylpiperidine system, these catalytic enantioselective reactions represent the forefront of synthesizing chiral amines and amino acids that are precursors to complex piperidine structures. nih.gov

The table below summarizes various stereoselective strategies applicable to the synthesis of substituted 4-aminopiperidine (B84694) analogues.

| Methodology | Key Reaction | Stereochemical Control | Example Application/Analogue | Reference |

| Biocatalytic Reduction | Enzymatic (KRED) reduction of a ketone | High trans-diastereoselectivity | trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | nih.gov |

| Epoxide Ring-Opening | Regioselective nucleophilic attack on an epoxide | Forms cis-amino alcohol derivatives | cis-3-Methyl-4-aminopiperidine | researchgate.net |

| Asymmetric Strecker Synthesis | Catalytic enantioselective addition of HCN to an imine | Creates chiral α-amino nitrile precursors | General α-amino acids | nih.gov |

| Asymmetric Hydrogenation | Heterogeneous catalytic hydrogenation of a C=C bond | Produces optically active products | (R)- and (S)-3-amino-3,4-dihydro-1H- unibo.itelsevier.comnaphthyridin-2-one | researchgate.net |

Sustainable and Efficient Synthetic Strategies for this compound Derivatives

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing sustainable and efficient processes. unibo.it These strategies aim to reduce waste, minimize energy consumption, and use less hazardous materials, which is particularly important in pharmaceutical manufacturing.

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based methods. rsc.org Highly selective and efficient reductions of nitroarenes to aromatic amines have been achieved using iron powder and water under mechanochemical (ball-milling) conditions. rsc.org This solvent-free or minimal-solvent approach significantly reduces waste and can accelerate reaction rates. Such a technique could be envisioned for the reduction of a nitropiperidine precursor to synthesize this compound, representing a greener pathway.

Energy-efficient technologies like microwave-assisted and ultrasound-assisted synthesis are also being employed to create nitrogen-containing heterocycles. mdpi.com These methods can dramatically shorten reaction times from hours to minutes, often leading to higher yields and product purity. mdpi.com For example, the synthesis of 1,3,5-triazine (B166579) derivatives has been optimized using microwave irradiation, significantly improving process efficiency. mdpi.com Sonochemistry has similarly been used to synthesize hydrazone derivatives with improved rates and yields. mdpi.com These technologies could be applied to various steps in the synthesis of this compound derivatives, such as in condensation or cyclization steps, to enhance efficiency and reduce energy consumption.

The development of advanced catalytic systems is another cornerstone of sustainable synthesis. The use of heterogeneous catalysts, which can be easily recovered and recycled, is particularly advantageous. For instance, a palladium-catalyzed method for the synthesis of eight-membered benzosilacycles demonstrates an efficient transformation that could inspire catalyst design for piperidine synthesis. acs.org The use of water as a green source of hydrogen in metal-catalyzed reductions is also a desirable but challenging goal that is being actively researched. rsc.org

The following table outlines sustainable and efficient synthetic strategies and their potential application to the synthesis of this compound derivatives.

| Strategy | Key Principles | Advantages | Potential Application | Reference |

| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force | Reduced waste, faster reactions, unique reactivity | Reduction of a nitro-tetramethylpiperidine precursor | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions | Rapid heating, shorter reaction times, improved yields | Cyclization and functionalization steps | mdpi.com |

| Sonochemistry (Ultrasound) | Use of ultrasonic waves to induce cavitation and accelerate reactions | Enhanced reaction rates and yields at lower temperatures | Synthesis of precursors and derivatives | mdpi.com |

| Green Catalysis | Use of recyclable heterogeneous catalysts or earth-abundant metals (e.g., iron) | Reduced catalyst waste, lower cost, improved sustainability | Hydrogenation or reduction steps | rsc.org |

By integrating these stereoselective, sustainable, and efficient methodologies, the synthesis of this compound and its derivatives can be advanced to meet the modern demands of chemical and pharmaceutical research and development.

Mechanistic Insights into Reactions Involving 3,3,5,5 Tetramethylpiperidin 4 Amine and Its Chemical Environment

Investigation of Nucleophilic and Basic Properties in Organic Transformations

The nucleophilicity and basicity of amines are fundamental properties that dictate their reactivity in a wide array of organic transformations. For sterically hindered amines like 3,3,5,5-Tetramethylpiperidin-4-amine, these properties are intricately linked to the steric hindrance around the nitrogen atom.

Nucleophilicity, the ability of an atom to donate its electron pair to an electrophilic center, is also heavily influenced by steric factors. Generally, for amines, nucleophilicity increases with basicity. However, bulky amines are a notable exception to this trend, often exhibiting lower nucleophilicity than expected based on their basicity alone due to steric hindrance. mdpi.com This reduced nucleophilicity makes them useful as non-nucleophilic bases in reactions like eliminations. Given the steric hindrance provided by the four methyl groups in this compound, it is anticipated to be a relatively poor nucleophile.

The interplay between basicity and nucleophilicity for a series of amines can be quantitatively described using Mayr's nucleophilicity parameters. sigmaaldrich.com While specific parameters for this compound have not been reported, studies on other hindered amines provide a useful reference. For example, the nucleophilicity of tertiary amines can be significantly affected by their structure, with more sterically encumbered amines showing lower reactivity towards electrophiles.

| Compound | pKa of Conjugate Acid (in water, unless noted) | General Nucleophilicity Trend |

| 2,2,6,6-Tetramethylpiperidine (B32323) | 11.07 wikipedia.org | Low (Hindered Base) |

| Piperidine (B6355638) | ~11.1 | High |

| Triethylamine | ~10.7 | Moderate |

| This compound | Not reported | Expected to be low due to steric hindrance |

Radical Processes and Nitroxide Chemistry in Tetramethylpiperidin-4-amine Systems

The chemistry of hindered amines is not limited to their basic and nucleophilic properties. They are also precursors to stable nitroxide radicals, which have widespread applications in polymer chemistry, materials science, and as spin probes.

Amine radical cations are key intermediates in many oxidative processes. They can be generated through one-electron oxidation of the parent amine, often facilitated by electrochemical methods or chemical oxidants. The reactivity of these radical cations is diverse, including deprotonation to form α-amino radicals, or further oxidation.

For this compound, one-electron oxidation would lead to the corresponding amine radical cation. While specific studies on this particular radical cation are scarce, the general reactivity patterns of amine radical cations are well-established. The stability and subsequent reaction pathways of the this compound radical cation would be influenced by the steric environment and the presence of the amino group at the 4-position. The oxidation of the secondary amine within the piperidine ring would be the initial step in the formation of the corresponding nitroxide radical.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. phcogres.comrsc.org In reactions involving the breaking of a C-H bond, a primary KIE (kH/kD > 1) is often observed.

While no specific KIE studies on this compound are available, research on related systems provides valuable insights. For instance, studies on the abstraction of hydrogen atoms from piperidine derivatives by radicals have been used to probe transition state geometries. rsc.org In the context of radical reactions involving this compound, a KIE study could differentiate between mechanisms where a C-H bond is broken in the rate-determining step, such as in hydrogen abstraction by a radical species, versus those where it is not. For example, in the formation of a nitroxide radical from the parent amine, a KIE study could help to elucidate the mechanism of hydrogen abstraction from the N-H bond. Secondary KIEs can also provide information about changes in hybridization at the reacting center in the transition state. nih.gov

Hindered amines and their corresponding nitroxides are well-known for their ability to act as radical scavengers and traps. The stable nitroxide radical derived from 2,2,6,6-tetramethylpiperidine, TEMPO, is a widely used radical trap in mechanistic studies.

Derivatives of this compound, upon oxidation to the corresponding nitroxide, would be expected to exhibit similar radical trapping capabilities. These nitroxides can efficiently react with carbon-centered radicals to form stable alkoxyamines, effectively quenching radical chain reactions. nih.gov This property is central to their application as hindered amine light stabilizers (HALS) in polymers, where they interrupt the radical degradation pathways initiated by UV light. The antioxidant activity of piperidine derivatives has been shown to be effective in scavenging free radicals. phcogres.comnih.gov

Nitroxide-Mediated Radical Polymerization (NMRP) is a controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities. wikipedia.org The key to this control is the reversible termination of growing polymer chains by a stable nitroxide radical, forming a dormant alkoxyamine species. rsc.org

A variety of nitroxides derived from hindered amines have been successfully employed in NMRP. acs.org While the use of nitroxides based on the 3,3,5,5-tetramethylpiperidine (B18032) scaffold is not extensively documented, it is conceivable that they could function as controlling agents in NMRP. The effectiveness of a nitroxide in NMRP depends on the equilibrium constant for the reversible termination, which is influenced by the steric and electronic properties of the nitroxide. The specific substitution pattern of the 3,3,5,5-isomer would likely lead to different kinetic parameters compared to the more common TEMPO-based systems, potentially offering new avenues for controlling the polymerization of various monomers.

Catalysis Mediated by Tetramethylpiperidin-4-amine Derivatives

The unique steric and electronic properties of hindered amines make them and their derivatives interesting candidates for applications in catalysis.

While specific catalytic applications of this compound are not widely reported, derivatives of the isomeric 2,2,6,6-tetramethylpiperidine have been used in various catalytic systems. For example, they can serve as ligands for transition metals in catalytic reactions. The steric bulk of the piperidine ligand can influence the coordination environment of the metal center, thereby affecting the selectivity and activity of the catalyst.

Furthermore, the basicity of hindered amines can be exploited in organocatalysis, where they can act as non-nucleophilic bases to promote reactions such as dehydrohalogenations. The amino group at the 4-position of this compound could also be functionalized to introduce other catalytic moieties, opening up possibilities for the design of novel bifunctional catalysts. For instance, the amination of polyols with 2,2,6,6-tetramethyl-4-aminopiperidine has been used to create reactive light stabilizers for epoxy resins. acs.org Similar derivatization of the 3,3,5,5-isomer could lead to new catalytic materials.

Metal-Catalyzed Reactions (e.g., Palladium, Copper, Iron) and their Mechanisms

Sterically hindered amines like this compound are pivotal in metal-catalyzed cross-coupling reactions. Their bulky nature can enhance catalyst stability and influence product selectivity. While direct studies on this compound are not extensively documented, insights can be drawn from structurally similar compounds, such as 2,2,6,6-tetramethylpiperidine (TMP), and general principles of catalysis.

Copper-Catalyzed Reactions:

In copper-catalyzed reactions, such as the Ullmann amination, hindered amines can form copper(I) amide complexes, which are key intermediates. nih.gov The reaction of a related compound, 2,2,6,6-tetramethylpiperidine (TMP), with copper(I) mesityl leads to the formation of a copper(I) tetramethylpiperidide complex. nih.gov This complex exists in solution as an equilibrium of aggregates. nih.gov

The general mechanism for a copper-catalyzed amination involves:

Formation of the Copper(I) Amide: The amine reacts with a copper(I) source to form a copper(I) amide complex.

Oxidative Addition: The aryl halide substrate adds to the copper center, forming a copper(III) intermediate.

Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) species, yielding the arylamine product and regenerating a copper(I) species.

The aggregation state of the copper(I) amide intermediate can significantly impact its reactivity. Studies on related copper(I) amides have shown that their aggregation numbers vary with the steric bulk of the amine and the solvent. nih.gov For instance, the aggregation states of various copper(I) amide complexes have been determined using techniques like DOSY NMR spectroscopy. nih.gov

Table 1: Aggregation States of Copper(I) Amide Complexes in [D6]benzene Solution

| Amine Precursor | Copper(I) Amide Complex | Average Aggregation Number |

|---|---|---|

| Dicyclohexylamine | Copper(I) dicyclohexylamide | 2.5 |

| 2,2,6,6-Tetramethylpiperidine (TMP) | Copper(I) 2,2,6,6-tetramethylpiperidide | 2.4 |

| Benzylamine | Copper(I) benzylamide | 3.3 |

Data sourced from studies on related copper(I) amide complexes. nih.gov

Palladium-Catalyzed Reactions:

In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, hindered non-nucleophilic bases are often essential. While this compound itself is not a common choice, its structural features suggest it could play a role as a base or a ligand. The bulky tetramethylpiperidine (B8510282) framework can prevent coordination to the palladium center, allowing it to function solely as a proton scavenger. This is crucial for preventing catalyst inhibition.

A general mechanism for the Pd-catalyzed C-N cross-coupling involves a catalytic cycle of oxidative addition, ligand substitution, and reductive elimination. acs.org The base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center.

Iron-Catalyzed Reactions:

Iron is an abundant and environmentally benign metal, making it an attractive catalyst. In iron-catalyzed C-H amination reactions, a base is often required. For example, in the synthesis of β³-tryptophans via carboxylic-acid-directed intermolecular C-H amination, piperidine is used as a base. nih.gov The proposed mechanism involves the deprotonation of the carboxylic acid substrate, which then binds to the iron center, acting as a directing group. nih.gov An iron-bound nitrene species then facilitates a stereocontrolled C-H amination. nih.gov Given its basicity, this compound could potentially serve a similar role in such transformations.

Furthermore, iron powder in the presence of water has been used for the chemoselective reduction of nitroarenes to aromatic amines under mechanochemical conditions. rsc.org This process involves the in-situ generation of hydrogen gas from the reaction of iron with water. rsc.org

Organocatalytic Roles and Metal-Free Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Amines are a prominent class of organocatalysts, often operating through enamine or iminium ion intermediates.

The primary amine group of this compound makes it a potential candidate for organocatalysis. Primary amines can catalyze reactions such as aldol (B89426) and Michael additions. For example, tetrapeptides with a terminal primary amine have been shown to be effective organocatalysts for aldol reactions, with the peptide backbone inducing high enantioselectivity. nih.gov

The proposed mechanism for an amine-catalyzed aldol reaction involves:

Enamine Formation: The primary amine of the catalyst reacts with a ketone or aldehyde substrate to form an enamine intermediate.

Nucleophilic Attack: The enamine, being a nucleophile, attacks the carbonyl group of a second substrate molecule.

Hydrolysis: The resulting intermediate is hydrolyzed to yield the aldol product and regenerate the amine catalyst.

The bulky 3,3,5,5-tetramethylpiperidine scaffold could provide a specific chiral environment around the catalytic primary amine group, potentially leading to high stereocontrol in organocatalytic reactions.

In the realm of metal-free catalysis, sterically hindered amines can act as strong, non-nucleophilic bases to promote reactions without the interference of metal ions. nih.govnih.gov For instance, they can be used in elimination reactions or to facilitate condensations where a strong base is required but nucleophilic addition to the substrate must be avoided.

Elucidation of Reaction Kinetics and Thermodynamic Profiles

Sterically hindered amines generally exhibit slower reaction rates compared to their less hindered counterparts. This is attributed to the steric hindrance around the nitrogen atom, which increases the activation energy of the transition state. For example, the reaction of CO2 with aqueous solutions of sterically hindered amines like 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD) and 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD) has been studied, and their reaction rates are significantly lower than that of monoethanolamine (MEA). tubitak.gov.tr

The reaction order for these reactions is often found to be greater than one with respect to the amine concentration, suggesting a complex mechanism that may involve a zwitterionic intermediate or a termolecular reaction pathway where a second amine molecule acts as a base to abstract a proton in the transition state. researchgate.net

Table 2: Kinetic Data for the Reaction of CO2 with Aqueous Solutions of Sterically Hindered Amines

| Amine | Temperature (K) | Reaction Rate Constant (m³/kmol·s) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD) | 298 | 12.03 | 31.59 |

| 2-Amino-2-methyl-1-propanol (AMP) | 298 | - | 41.7 |

Data sourced from studies on the kinetics of CO2 capture by sterically hindered amines. tubitak.gov.tr

From a thermodynamic perspective, the steric bulk of this compound can influence the position of chemical equilibria. For reactions where the amine adds to a substrate, the steric strain in the product can lead to a less favorable equilibrium constant compared to reactions with less hindered amines. A notable example is the formation of carbamates from the reaction of amines with CO2. Sterically hindered amines form unstable carbamates that are easily hydrolyzed, which can be advantageous in applications like CO2 capture and release. tubitak.gov.tr This instability is a direct consequence of the thermodynamic strain introduced by the bulky alkyl groups adjacent to the nitrogen atom.

Diverse Research Applications of 3,3,5,5 Tetramethylpiperidin 4 Amine and Functionalized Derivatives

Role in Polymer Science and Material Stability

The utility of 3,3,5,5-Tetramethylpiperidin-4-amine derivatives in polymer science is extensive, primarily focusing on enhancing the durability and performance of polymeric materials. These compounds are integral to the formulation of additives that protect polymers from environmental degradation.

Hindered Amine Light Stabilizers (HALS) for Polymer Photodegradation Prevention

Derivatives of tetramethylpiperidine (B8510282) are the foundation of Hindered Amine Light Stabilizers (HALS), a critical class of additives used to protect polymers from photodegradation. wikipedia.orgyoutube.com Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are generated when polymers are exposed to light. wikipedia.orgyoutube.com This mechanism interrupts the chain reaction of degradation, preventing surface defects such as loss of gloss, cracking, and chalking. bacolor.itbacolor.it

The effectiveness of HALS is attributed to a cyclic process known as the Denisov cycle. In this cycle, the HALS are oxidized to form aminoxyl radicals, which then react with and neutralize polymer radicals. wikipedia.org A key advantage of this process is that the HALS are regenerated, allowing them to provide long-term protection without being consumed quickly. wikipedia.orgyoutube.com The bulky tetramethylpiperidine structure provides steric hindrance that protects the reactive amine group and contributes to the stability of the HALS molecule itself. wikipedia.org

HALS are particularly effective in polyolefins and polyurethanes. wikipedia.orgmpi.eu However, their efficacy is diminished in polymers like polyvinyl chloride (PVC), where the acidic environment can protonate the amine, disrupting the radical scavenging cycle. wikipedia.org

Table 1: HALS Mechanism of Action

| Step | Description |

| Initiation | UV radiation generates free radicals (R•) and peroxy radicals (ROO•) in the polymer. |

| Intervention | HALS react with these initial polymer radicals, preventing further degradation. wikipedia.org |

| Oxidation | HALS are oxidized to their corresponding aminoxyl radicals (R₂NO•). wikipedia.org |

| Regeneration | The aminoxyl radicals participate in further reactions that regenerate the original HALS molecule, allowing the cycle to continue. wikipedia.org |

Flame Retardant Compositions Incorporating Tetramethylpiperidine Derivatives

Recent research has demonstrated that tetramethylpiperidine derivatives can act as effective synergists in flame retardant compositions. For instance, Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate (NORSM) has shown a significant synergistic effect when combined with traditional flame retardants like tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPC)/Sb₂O₃ in high-impact polystyrene (HIPS). researchgate.net

Polymer Modifiers and Initiators in Controlled Polymerization

Beyond stabilization, tetramethylpiperidine derivatives are utilized as polymer modifiers and initiators in controlled polymerization techniques. A notable example is the preparation of a tetramethylpiperidine-containing poly(oxypropylenediamine) by reacting 2,2,6,6-tetramethyl-4-aminopiperidine (TMAP) with propylene (B89431) oxide and subsequent amination. acs.org This reactive oligomer contains the TMAP functionality, amino groups, and a polyether backbone, allowing it to act as a monomer during polymerization. acs.org When used as a curing agent for epoxy resins, the TMAP moiety becomes permanently incorporated into the polymer backbone as a pendent group, resulting in polymers with enhanced UV stability. acs.org

In the realm of controlled radical polymerization, nitroxides derived from tetramethylpiperidine, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are widely used as mediators in Nitroxide-Mediated Polymerization (NMP). mdpi.com TEMPO is valued for its low cost and the ease with which it can be functionalized. mdpi.com Photo-induced NMP using TEMPO derivatives allows for the synthesis of polymers with precisely designed architectures under mild conditions. mdpi.com

Synthetic Reagent and Intermediate Utility in Organic Synthesis

The unique structure of this compound makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules.

Precursors for Complex Heterocyclic Scaffolds and Advanced Synthetic Targets

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a secondary amine within the ring and a primary amine substituent, allows for a range of chemical transformations. These transformations can lead to the formation of more complex fused or spirocyclic heterocyclic systems. The synthesis of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, as these structures often form the core of new therapeutic agents and functional materials. researchgate.netnih.gov For example, the reaction of similar amine-containing building blocks with other reagents can lead to the construction of complex structures like tetrazolopyrimidine derivatives, which have shown potential biological activities. researchgate.net

Building Blocks in Chiral Synthesis

The piperidine (B6355638) scaffold is a common motif in many biologically active compounds and pharmaceuticals. The synthesis of enantiomerically pure piperidine derivatives is therefore of significant interest. While direct asymmetric synthesis involving this compound is not extensively detailed in the provided context, the general importance of chiral piperidines highlights the potential utility of its derivatives in this field. nsf.gov Methods for creating chiral piperidines often involve the stereoselective functionalization of a pre-existing ring or the cyclization of an acyclic precursor. nsf.govresearchgate.net For instance, the enantioselective synthesis of chiral β-arylamines has been achieved through asymmetric reductive amination, a process that could potentially be adapted for derivatives of tetramethylpiperidine. nih.gov The development of such synthetic routes would be valuable for accessing novel chiral ligands, catalysts, and pharmaceutical intermediates. cgiqtectijuana.mxrsc.org

Contributions to Cross-Coupling and Other Bond-Forming Reactions

The reactivity of the amino group in this compound and its derivatives allows for their participation in various bond-forming reactions, including sophisticated catalytic processes. The nitroxide radical derivative, 4-amino-TEMPO, has been successfully employed as an N-nucleophile in palladium-catalyzed aminocarbonylation reactions. wikipedia.org This demonstrates its utility in forming new carbon-nitrogen bonds under catalytic conditions, a cornerstone of modern synthetic chemistry for creating complex molecules.

Beyond direct participation in cross-coupling, the parent amine, 2,2,6,6-tetramethyl-4-aminopiperidine (a structural isomer and often used interchangeably in literature for the same core structure), serves as a building block for more complex molecules that are used in bond-forming applications. For instance, it is a key starting material in the synthesis of reactive poly(ether amines). This process involves the propoxylation and subsequent amination of 2,2,6,6-tetramethyl-4-aminopiperidine to convert terminal hydroxyl groups into primary amines. acs.org These resulting polymers can then be cured with epoxy resins, forming a stable, cross-linked polymer network. acs.org

Furthermore, derivatives of the core piperidine structure are integral to developing catalysts for other bond-forming reactions. In one study, various tertiary amines were investigated for their role in mediating amide bond formation using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). researchgate.net The basicity and structure of the amine catalyst were found to be critical for the reaction's success, highlighting how tailored piperidine-based structures can influence the efficiency of crucial synthetic transformations like amidation. researchgate.net The Mannich reaction, a classic carbon-carbon bond-forming reaction, has also been successfully performed using 4-amino-TEMPO as the amine component to produce novel, radical-labeled bispidine structures. researchgate.net

Spin Labeling and Probing in Structural Biology and Biophysics

The stable nitroxide radical form of functionalized tetramethylpiperidines, commonly known as TEMPO derivatives, is a cornerstone of site-directed spin labeling (SDSL). This technique provides profound insights into the structure, dynamics, and interactions of macromolecules.

4-amino-TEMPO is a particularly valuable precursor for creating novel spin labels because its primary amine group provides a convenient handle for covalent attachment to biomolecules or other molecular scaffolds. medchemexpress.com This amine can be readily reacted to form amides, imines (Schiff bases), or other linkages, allowing the paramagnetic TEMPO moiety to be selectively introduced at specific sites.

For example, a gossypol-nitroxide hybrid compound was synthesized by the condensation of gossypol (B191359) with 4-amino-TEMPO, forming a Schiff base and yielding the target product in high yield. researchgate.net In another application, 4-amino-TEMPO was immobilized on a solid support, such as a polymer monolith, for use as a recyclable catalyst in flow reactions for alcohol oxidation. nih.gov This immobilization was achieved by reacting the amino group with a chlorinated monolith. nih.gov

The synthesis of more complex spin labels often involves peptide coupling chemistry. 4-amino-TEMPO can be coupled with carboxylic acids using standard reagents like EDC•HCl and HOBt to form a stable amide bond, thereby tethering the spin label to a molecule of interest. acs.org This strategy was used to create a spin-labeled version of the drug eptifibatide (B1663642) by first synthesizing a bifunctional linker and then reacting it with 4-amino-TEMPO. acs.org

| Reagent 1 | Reagent 2 | Coupling Agents | Product Type | Application | Reference |

| 4-amino-TEMPO | Gossypol | N/A (Condensation) | Schiff Base | Gossypol-Nitroxide Hybrid | researchgate.net |

| 4-amino-TEMPO | Chlorinated Polymer Monolith | DIPEA | C-N Bond | Immobilized Catalyst | nih.gov |

| 4-amino-TEMPO | Bis-sulfone Carboxylic Acid | EDC•HCl, HOBt, N-Methylmorpholine | Amide | Spin Label for Eptifibatide | acs.org |

| 4-amino-TEMPO | Acetic Anhydride | N/A | Amide | 4-acetamido-TEMPO Synthesis | wikipedia.org |

Table 1: Examples of Bond-Forming Reactions Utilizing 4-amino-TEMPO.

Once a paramagnetic spin label like a TEMPO derivative is attached to a macromolecule, Paramagnetic Relaxation Enhancement (PRE) NMR spectroscopy becomes a powerful tool for obtaining long-range structural and dynamic information. The unpaired electron of the nitroxide radical dramatically increases the relaxation rates of nearby nuclear spins. This effect is proportional to the inverse sixth power of the distance (

This technique is invaluable for studying the conformational landscapes and transient interactions of biological macromolecules like proteins and nucleic acids. researchgate.net By measuring the difference in transverse relaxation rates (Γ₂) of protons in the labeled (paramagnetic) versus a reduced, diamagnetic control sample, researchers can calculate distances to the paramagnetic center. wikipedia.org These distance restraints can be used to determine the solution structure of macromolecules, define the architecture of complexes, and probe dynamic processes such as conformational sampling. wikipedia.org

For instance, a TEMPO radical was attached to the 5'-terminus of various RNA molecules to study their structure and flexibility. The PRE data provided long-range distance restraints that were crucial for analyzing the structural plasticity of the HIV-1 TAR RNA and distinguishing between different folded states of a bistable RNA. wikipedia.org

| RNA Identifier | Nucleotide Position | PRE Effect (Γ₂ s⁻¹) | PRE-Derived Distance (Å) | Model Distance (Å) | Reference |

| RNA 3 | A6 H1' | 22.8 ± 0.6 | 13.5 ± 0.2 | 13.4 | wikipedia.org |

| RNA 3 | C7 H1' | 31.3 ± 1.1 | 12.5 ± 0.2 | 12.4 | wikipedia.org |

| RNA 3 | U11 H1' | 8.8 ± 0.2 | 16.3 ± 0.2 | 16.6 | wikipedia.org |

| RNA 3 | C13 H1' | 5.3 ± 0.1 | 18.2 ± 0.2 | 17.7 | wikipedia.org |

Table 2: Selected Paramagnetic Relaxation Enhancement (PRE) Data for a 15-nucleotide RNA Stem-Loop Labeled with a 5'-TEMPO Tag.

General Research Chemical Applications and Exploratory Synthesis

Beyond its more specialized applications, this compound is a foundational building block in exploratory organic synthesis. It is prepared via the reductive amination of the corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone. wikipedia.org This synthesis itself is a robust bond-forming process, converting a ketone into a primary amine. wikipedia.orggoogle.com

As a commercially available intermediate, it serves as a versatile starting material. wikipedia.org One of its most notable uses is in the preparation of 4-acetamido-TEMPO. This is achieved through a straightforward acetylation of the amino group with acetic anhydride, followed by oxidation of the piperidine nitrogen to the nitroxyl (B88944) radical. wikipedia.org 4-acetamido-TEMPO is itself a widely used catalyst for the oxidation of alcohols and is the precursor to Bobbitt's salt, a powerful oxoammonium salt oxidant. wikipedia.orgwikipedia.org The availability and reactivity of the amino group make this compound a key component for accessing a wider family of sterically hindered amine and nitroxide-based reagents.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₀N₂ | wikipedia.org |

| Molar Mass | 156.27 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.893 g/cm³ at 20 °C | researchgate.net |

| Melting Point | 12-15 °C | researchgate.net |

| Boiling Point | 199 °C at 1013 hPa | researchgate.net |

| Flash Point | 75 °C (closed cup) | researchgate.net |

Table 3: Physical and Chemical Properties of 2,2,6,6-Tetramethylpiperidin-4-amine.

Future Perspectives and Emerging Directions in 3,3,5,5 Tetramethylpiperidin 4 Amine Research

Discovery of Novel Reactivity and Transformation Pathways for Tetramethylpiperidin-4-amine

The exploration of new chemical reactions and transformations involving 3,3,5,5-Tetramethylpiperidin-4-amine is a dynamic area of research. Traditionally, this compound is prepared through the reductive amination of 2,2,6,6-tetramethyl-4-piperidone (triacetoneamine or TAA). wikipedia.org This foundational reaction itself is subject to optimization, with studies focusing on greener and more efficient catalytic systems.

Beyond its synthesis, the inherent reactivity of the amine and piperidine (B6355638) functionalities opens doors to a wide array of derivatives. Research is ongoing to develop novel synthetic routes to create a diverse family of compounds. For instance, α-aminoamidines, which are related in functionality, have been used to synthesize various pyrimidine (B1678525) derivatives. nih.gov Similar strategies could be adapted for this compound to produce new heterocyclic structures with potential applications in medicinal chemistry and materials science.

Furthermore, the development of one-pot synthesis strategies, such as multi-component reactions, is a promising avenue. These methods allow for the efficient construction of complex molecules from simple starting materials in a single step, which is both time and resource-efficient. The application of such strategies to this compound could lead to the discovery of novel compounds with unique properties.

Development of Advanced Computational Models for Predictive Research

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound and its derivatives, advanced computational models are being developed to accelerate the discovery of new applications.

Table 1: Computational Methods in Tetramethylpiperidine (B8510282) Research

| Computational Method | Application in Research | Potential for this compound |

| Density Functional Theory (DFT) | Investigating electronic structures, reaction mechanisms, and spectroscopic properties of related heterocyclic compounds. researchgate.netacs.org | Predicting reactivity, stability, and potential catalytic activity of novel derivatives. |

| Monte Carlo Simulations | Simulating the physical properties of HALS in polymer matrices, such as solubility and diffusion. plasticscircularity.orgmdpi.com | Optimizing the performance of HALS based on this compound in various polymers. |

| Molecular Dynamics (MD) | Studying the conformational changes and interactions of HALS molecules within a polymer. plasticscircularity.org | Understanding the mechanism of stabilization at a molecular level to design more effective stabilizers. |

These computational approaches can provide valuable insights into the behavior of this compound and its derivatives. For example, DFT calculations can be used to model the mechanism of the Denisov cycle, the process by which HALS inhibit polymer degradation, providing a deeper understanding of their function. emerald.vc This knowledge can then be used to design new HALS with enhanced efficiency and longevity. Predictive modeling is also being used to assess the environmental fate and potential toxicity of HALS, which is crucial for developing safer and more sustainable products. ecetoc.org

Integration with High-Throughput Screening and Automation in Synthesis

The synthesis and testing of new chemical compounds can be a time-consuming and labor-intensive process. High-throughput screening (HTS) and automated synthesis platforms are revolutionizing this field by enabling the rapid creation and evaluation of large libraries of molecules. nih.govmdpi.com

For this compound, these technologies offer the potential to accelerate the discovery of new derivatives with improved properties. Automated synthesis platforms, often utilizing liquid-handling robots and custom software, can perform numerous reactions simultaneously, allowing for the rapid generation of a wide range of derivatives. nih.govmdpi.com This is particularly valuable for exploring the vast chemical space around the core tetramethylpiperidine structure.

Flow chemistry is another automated technique that is well-suited for the synthesis of piperidine derivatives. emerald.vcclariant.com This method involves performing chemical reactions in a continuous flow system, which offers several advantages over traditional batch processing, including better control over reaction conditions, improved safety, and easier scalability.

Once a library of derivatives has been synthesized, HTS can be used to quickly screen them for desired properties. For example, HTS assays can be developed to assess the light-stabilizing performance, antimicrobial activity, or other functional properties of the compounds. This combination of automated synthesis and HTS can significantly reduce the time and cost associated with the discovery of new and improved materials based on this compound.

Expansion into Novel Material Science Domains Beyond Current Applications

While the primary application of this compound has been as a precursor to HALS for polymer stabilization, its unique chemical structure makes it a promising candidate for a variety of other material science applications.

One emerging area is the development of antimicrobial materials . Recent studies have shown that some HALS, such as those derived from this compound, exhibit antimicrobial activity against a range of bacteria and fungi. mdpi.com This opens up the possibility of creating dual-function materials that are both resistant to UV degradation and microbial growth, which would be highly valuable for applications in healthcare, food packaging, and textiles.

Another promising direction is the incorporation of this compound derivatives into advanced nanocomposites . By covalently linking these molecules to the surface of nanomaterials like carbon nanotubes, it is possible to create multifunctional fillers that can enhance the properties of polymers. emerald.vc These functionalized nanomaterials can improve the dispersion of the filler within the polymer matrix and provide enhanced thermal and UV stability.

Furthermore, the amine functionality of this compound makes it a useful building block for the synthesis of functional polymers and membranes . plasticscircularity.orgrsc.org For example, it can be used to create polymers with specific gas adsorption properties for applications in carbon capture and storage. specialchem.com The development of novel polymers and materials incorporating this versatile amine is an active area of research with the potential for significant technological impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.